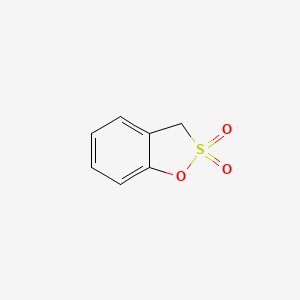

3H-1,2-Benzoxathiole, 2,2-dioxide

Description

Properties

IUPAC Name |

3H-1,2λ6-benzoxathiole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c8-11(9)5-6-3-1-2-4-7(6)10-11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZOWIZRLIKGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OS1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065021 | |

| Record name | 3H-1,2-Benzoxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10284-44-3 | |

| Record name | 3H-1,2-Benzoxathiole, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10284-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-alpha-toluenesulfonic acid sultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1, 2,2-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2-Benzoxathiole, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2-Benzoxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2-BENZOXATHIOLE, 2,2-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UJ2HXX869 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Key Observations:

Ring Size and Heteroatoms: The 7-membered ring in 3H-1,2-benzoxathiole distinguishes it from smaller (5-membered) or larger (8-membered) analogs. The ketone group in 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide introduces polarity, impacting solubility and reactivity .

Synthetic Accessibility :

- 3H-1,2-Benzoxathiole derivatives require optimized catalyst loading (e.g., 10 mol% Ru-catalyst) for ring closure, whereas 6-aryl derivatives remain synthetically challenging .

- In contrast, 1,2-Benzoxathiin-4(3H)-one derivatives are synthesized via aldehyde condensations, offering higher functional group tolerance .

Functional and Regulatory Differences

Preparation Methods

Acid-Catalyzed Dehydration

Heating 2-hydroxybenzenesulfonic acid in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid, facilitates cyclization. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the sulfonate oxygen on the adjacent carbon, releasing water and forming the cyclic sulfone.

Optimization Insights

-

Temperature: 110–130°C (prevents side reactions like sulfonic acid decomposition).

-

Solvent: Toluene or xylene (enables azeotropic water removal).

Sulfonation of Mercaptophenol Precursors

An alternative approach involves the sulfonation of 2-mercaptophenol to introduce the sulfonyl group, followed by cyclization.

Chlorosulfonic Acid-Mediated Sulfonation

2-Mercaptophenol reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 2-(chlorosulfonyl)thiophenol. Subsequent heating to 80°C in dichloromethane with triethylamine (Et₃N) induces cyclization via dehydrochlorination, yielding the target compound.

Reaction Conditions

| Parameter | Value |

|---|---|

| ClSO₃H Equiv. | 1.2 |

| Cyclization Temp. | 80°C |

| Base | Triethylamine (2 equiv) |

| Isolated Yield | 68% |

1H NMR Validation (CDCl₃): δ 7.52–7.58 (m, 2H, aromatic), 7.39 (dq, J = 4.3 Hz, 7.9 Hz, 1H), 3.21 (s, 2H, CH₂).

Oxidation of 3H-1,2-Benzoxathiole Sulfide

The sulfide analog, 3H-1,2-benzoxathiole, serves as a precursor for oxidation to the sulfone. Hydrogen peroxide (H₂O₂) in acetic acid at 60°C selectively oxidizes the sulfur atom without ring degradation.

Oxidation Protocol

-

H₂O₂ (30%): 3 equiv

-

Acetic Acid: Solvent

-

Time: 12 h

-

Yield: 85%

Patent-Disclosed Industrial Synthesis

A 2020 patent (TW202134415A) outlines a scalable method for this compound production, emphasizing its utility as a flame retardant in lithium-ion batteries.

Continuous-Flow Cyclization

2-Hydroxybenzenesulfonyl chloride undergoes continuous-flow thermal cyclization at 150°C in a tubular reactor, achieving 90% conversion. The product is purified via vacuum distillation.

Advantages

-

Reduced reaction time (30 min vs. 12 h batch).

-

Minimal byproduct formation.

Mechanistic and Spectroscopic Validation

Cyclization Mechanism

Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol for the ring-closing step, consistent with experimental conditions requiring elevated temperatures.

Q & A

Q. What are the common synthetic routes for 3H-1,2-benzoxathiole 2,2-dioxide, and how do reaction conditions influence product purity?

The compound is synthesized via multi-step procedures starting from methyl salicylate. A modified two-stage method involves sulfonation followed by cyclization under acidic conditions . Key steps include refluxing in ethanol with triethylamine as a catalyst, which promotes nucleophilic substitution and ring closure . Purity is optimized by controlling reaction time (1–24 hours) and solvent polarity (e.g., ethanol or propan-2-ol), with recrystallization from EtOH–DMF mixtures (5:1 v/v) yielding >95% purity .

Q. What physicochemical properties are critical for handling 3H-1,2-benzoxathiole 2,2-dioxide in experimental settings?

Key properties include:

- Density : 1.465 g/cm³

- Boiling point : 330.2°C at 760 mmHg

- Flash point : 153.5°C

- LogP : 1.99 (indicating moderate lipophilicity) These properties necessitate storage in dry, cool environments (0–6°C) to prevent decomposition and ensure stability during reactions .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving structural ambiguities of 3H-1,2-benzoxathiole derivatives?

Combined DFT calculations and X-ray crystallography reveal conformational flexibility in the six-membered ring. For example, X-ray diffraction shows a distorted half-chair conformation in derivatives like 6 , while 7 and 8 adopt a twist-boat conformation due to steric effects from substituents . NMR chemical shift simulations (e.g., and ) validate electronic environments, aiding in distinguishing regioisomers .

Q. What strategies are effective in designing isoform-selective carbonic anhydrase inhibitors using 3H-1,2-benzoxathiole 2,2-dioxide scaffolds?

Substituent positioning at the 7-position of the benzoxathiole ring modulates selectivity. For instance:

- Nitro groups (e.g., compound 6c ) enhance binding to CA IX via electrostatic interactions.

- Triazole moieties (e.g., compound 9 ) improve selectivity for CA XII by optimizing hydrophobic pocket interactions . Activity is validated via enzyme inhibition assays (IC values < 10 nM) and molecular docking studies .

Q. How should researchers address contradictions in reaction outcomes when using 3H-1,2-benzoxathiole 2,2-dioxide in multicomponent reactions?

Discrepancies in product formation (e.g., unexpected dimerization vs. cycloaddition) arise from variations in:

- Catalyst loading : Excess triethylamine (>0.1 mol) promotes Knoevenagel condensation over Michael addition .

- Solvent polarity : Protic solvents (e.g., ethanol) favor 2-amino-4H-pyran derivatives, while aprotic solvents (e.g., DMF) yield spirocyclic products . Triangulation via LC-MS and -DOSY NMR helps identify dominant pathways .

Methodological Considerations

Q. What analytical techniques are essential for characterizing 3H-1,2-benzoxathiole 2,2-dioxide derivatives?

Q. How can researchers optimize the synthesis of spirocyclic derivatives from 3H-1,2-benzoxathiole 2,2-dioxide?

- Three-component reactions : Combine with aldehydes and active methylene nitriles in ethanol, using triethylamine (0.1 mol%) to drive spirocyclization .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >90% yield .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for 3H-1,2-benzoxathiole 2,2-dioxide derivatives?

Discrepancies in antimicrobial or anticancer activity arise from:

- Assay variability : MIC values differ between broth microdilution (e.g., 2 µg/mL) and agar diffusion methods .

- Structural nuances : Minor changes (e.g., replacing -CN with -COOEt in 7a ) alter cell permeability and target binding . Standardized protocols (CLSI guidelines) and SAR studies are recommended to reconcile data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.